molecular formula C20H8F24O8Zr B096989 Zirconium(IV) hexafluoroacetylacetonate CAS No. 19530-02-0

Zirconium(IV) hexafluoroacetylacetonate

Cat. No.: B096989
CAS No.: 19530-02-0
M. Wt: 923.5 g/mol
InChI Key: IUYDVDKMSYOVMO-UHFFFAOYSA-N
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Description

Zirconium(IV) hexafluoroacetylacetonate: is a coordination compound with the chemical formula C20H4F24O8Zr . It is a complex of zirconium with hexafluoroacetylacetonate ligands, known for its stability and volatility. This compound is often used in various scientific and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Zirconium(IV) hexafluoroacetylacetonate can be synthesized by reacting zirconium(IV) chloride with hexafluoroacetylacetone in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like ethanol or acetone, under reflux conditions. The product is then purified by recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions: Zirconium(IV) hexafluoroacetylacetonate undergoes various chemical reactions, including:

    Substitution Reactions: The hexafluoroacetylacetonate ligands can be replaced by other ligands in the presence of suitable reagents.

    Hydrolysis: The compound is sensitive to moisture and can hydrolyze to form zirconium hydroxide and hexafluoroacetylacetone.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as phosphines or amines can be used to replace the hexafluoroacetylacetonate ligands.

    Hydrolysis: Exposure to water or humid conditions leads to hydrolysis.

Major Products:

    Substitution Reactions: New zirconium complexes with different ligands.

    Hydrolysis: Zirconium hydroxide and hexafluoroacetylacetone.

Scientific Research Applications

Chemistry: Zirconium(IV) hexafluoroacetylacetonate is used as a precursor in the synthesis of zirconium-based materials, including nanomaterials and thin films. It is also employed in chemical vapor deposition processes to create high-purity zirconium coatings.

Biology and Medicine: In biological research, this compound is used to study the interactions of zirconium with biological molecules

Industry: Industrially, this compound is used in the production of advanced ceramics and as a catalyst in organic synthesis. Its volatility and stability make it suitable for use in high-temperature processes.

Comparison with Similar Compounds

  • Zirconium(IV) acetylacetonate
  • Zirconium(IV) trifluoroacetylacetonate
  • Zirconium(IV) pivaloyltrifluoroacetonate

Comparison: Zirconium(IV) hexafluoroacetylacetonate is unique due to the presence of hexafluoroacetylacetonate ligands, which provide greater stability and volatility compared to other zirconium complexes. This makes it particularly useful in applications requiring high thermal stability and precise control over deposition processes.

Properties

IUPAC Name

1,1,1,5,5,5-hexafluoropentane-2,4-dione;zirconium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C5H2F6O2.Zr/c4*6-4(7,8)2(12)1-3(13)5(9,10)11;/h4*1H2;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUYDVDKMSYOVMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)C(F)(F)F)C(=O)C(F)(F)F.C(C(=O)C(F)(F)F)C(=O)C(F)(F)F.C(C(=O)C(F)(F)F)C(=O)C(F)(F)F.C(C(=O)C(F)(F)F)C(=O)C(F)(F)F.[Zr]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H8F24O8Zr
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00330016
Record name NSC177688
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00330016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

923.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19530-02-0
Record name NSC177688
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00330016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What role does Zirconium(IV) hexafluoroacetylacetonate play in the fabrication of YSZ thin films?

A: this compound acts as a precursor material in the supercritical fluid deposition (SFD) process for creating YSZ thin films []. In this technique, it is combined with Yttrium(III) hexafluoroacetylacetonate and dissolved in supercritical carbon dioxide. Under controlled temperature and pressure (20 MPa and 300°C), these precursors undergo hydrolysis, leading to the deposition of a uniform YSZ layer on a substrate. Subsequent annealing at 800°C crystallizes the film, resulting in the desired fluorite structure suitable for electrolyte applications in micro-solid oxide fuel cells (μ-SOFCs) [].

Q2: How does the cyclic co-deposition process impact the quality of the YSZ thin film?

A: The cyclic co-deposition process, involving the sequential introduction of precursor aliquots, is crucial for achieving compositional uniformity within the YSZ thin film []. This method ensures a controlled and homogeneous distribution of both Zirconium and Yttrium throughout the deposited layer. X-ray photoelectron spectroscopy analysis confirms the uniform composition achieved through this approach [], highlighting its importance in fabricating high-quality YSZ films.

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